REACTION_CXSMILES
|
[OH:1][C:2]1[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].[OH-].[Na+].Br[CH2:14][CH:15]1[CH2:17][CH2:16]1>C(O)C>[CH:15]1([CH2:14][O:1][C:2]2[CH:10]=[CH:9][CH:8]=[CH:7][C:3]=2[C:4]([NH2:6])=[O:5])[CH2:17][CH2:16]1 |f:1.2|
|
Name
|
|
Quantity
|
5.17 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)N)C=CC=C1
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.09 g
|
Type
|
reactant
|
Smiles
|
BrCC1CC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a clear solution
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 36 h
|
Duration
|
36 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue triturated thoroughly with ether and water
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC1=C(C(=O)N)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.37 g | |
YIELD: CALCULATEDPERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |